Product packaging for 3-Bromo-7-methoxy-1-benzothiophene(Cat. No.:)

3-Bromo-7-methoxy-1-benzothiophene

Cat. No.: B15290365
M. Wt: 243.12 g/mol
InChI Key: BEPSDDPNULAWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-methoxy-1-benzothiophene is a high-value brominated heterocyclic compound offered for research and development purposes. The benzothiophene core is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . The specific bromo and methoxy substitutions on this structure make it a versatile intermediate for further synthetic exploration, including metal-catalyzed cross-coupling reactions, to create novel derivatives for biological screening . Research into analogous 3-halobenzo[b]thiophene derivatives has demonstrated significant potential, particularly as antimicrobial agents against Gram-positive bacteria and yeast . Furthermore, novel benzo[b]thiophene-2-carbaldehyde derivatives are subjects of ongoing research for targeting human proteins, with comprehensive computational studies indicating promising binding interactions and biocompatibility . As a building block, this compound can be utilized in the design and synthesis of potential therapeutic agents for applications in antimicrobial, anticancer, and anti-inflammatory research . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrOS B15290365 3-Bromo-7-methoxy-1-benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrOS

Molecular Weight

243.12 g/mol

IUPAC Name

3-bromo-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7BrOS/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-5H,1H3

InChI Key

BEPSDDPNULAWPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC=C2Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Methoxy 1 Benzothiophene and Analogous Structures

Classical and Contemporary Approaches to the 1-Benzothiophene Core

The construction of the benzothiophene (B83047) skeleton is achieved through a variety of classical and modern synthetic routes. These approaches often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Strategies for Thiophene (B33073) Ring Formation

The formation of the thiophene ring fused to a benzene core is the critical step in synthesizing benzothiophenes. This can be accomplished through several distinct catalytic and non-catalytic pathways, each offering advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are powerful catalysts for constructing the benzothiophene framework. nih.gov These methods often involve the cyclization of precursors like ortho-alkynylaryl halides or ortho-alkynyl thioanisoles.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for their efficiency and high tolerance of various functional groups. nih.govresearchgate.net A notable method involves the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes. Using a Palladium(II) iodide/Potassium iodide (PdI₂/KI) system under a carbon monoxide and air atmosphere, various benzothiophene-3-carboxylic esters can be synthesized in good yields. nih.govacs.org This reaction proceeds through an intramolecular S-5-endo-dig cyclization, followed by demethylation and alkoxycarbonylation. nih.gov Another approach is the palladium-catalyzed C-H activation and arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, which selectively functionalizes the C2-position. acs.org Additionally, palladium catalysis can be used in the cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols to form (E)-2-(1-alkenyl)benzothiophenes. acs.org

Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective alternative for synthesizing benzothiophene derivatives. nih.gov Copper(I) iodide (CuI) is effective in the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Copper catalysis is also employed in the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides as the halogen source, providing a straightforward route to 3-halobenzo[b]thiophenes. nih.govmdpi.comdigitellinc.com For instance, Cu(OAc)₂ can catalyze the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones and a sulfur source. organic-chemistry.org Furthermore, copper-catalyzed Ullmann-type C-S bond coupling followed by a Wittig reaction allows for the synthesis of benzothiophenes from (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids. acs.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzothiophene Analogs

Catalyst System Starting Material Product Type Yield (%) Reference
PdI₂/KI 2-(Methylthio)phenylacetylenes Benzothiophene-3-carboxylates 57-83 nih.govacs.org
Pd(OAc)₂/Cu(OAc)₂ Benzo[b]thiophene 1,1-dioxide C2-Aryl-benzo[b]thiophene 1,1-dioxide up to 94 acs.org
CuI/TMEDA 2-Bromo alkynylbenzenes 2-Substituted-benzo[b]thiophenes Good organic-chemistry.org
CuSO₄ 2-Alkynyl thioanisoles 3-Chloro/3-Bromo-benzo[b]thiophenes up to 92 nih.govmdpi.com
Rh-catalyst Arylboronic acids, alkynes, S₈ 2,3-Disubstituted-benzo[b]thiophenes Good researchgate.net
Halogen-Catalyzed and Radical-Promoted Cyclizations

Halogen-Catalyzed Cyclizations: Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an efficient, metal-free route to benzothiophene derivatives. organic-chemistry.orgrsc.org This method operates under solvent-free conditions, making it an environmentally friendly option. organic-chemistry.org

Radical-Promoted Cyclizations: Radical cyclizations have emerged as a powerful tool for benzothiophene synthesis. acs.org Visible-light-promoted intermolecular radical cyclization of disulfides and alkynes is a practical method that avoids transition-metal catalysts and uses oxygen as the sole oxidant. rsc.orgnih.gov This reaction involves the photo-induced homolytic cleavage of the disulfide bond to generate a phenylthiyl radical, which then initiates the cyclization cascade. rsc.org Another visible-light photocatalytic approach uses an organic dye, such as eosin (B541160) Y, to catalyze the radical annulation of o-methylthio-arenediazonium salts with alkynes, yielding substituted benzothiophenes with high regioselectivity. acs.orgorganic-chemistry.org Radical cyclization can also be initiated chemically. For example, tert-butyl hydroperoxide (TBHP) can initiate the cyclization of 2-alkynylthioanisoles with sulfinic acids to produce 3-(arylsulfonyl)benzothiophenes. ucsf.edu Similarly, radical initiators like AIBN can be used. rsc.org Electrochemical methods also offer a green approach to radical-mediated synthesis of sulfonated benzothiophenes. acs.org

Table 2: Radical-Promoted Syntheses of Benzothiophene Analogs

Promotion Method Reactants Catalyst/Initiator Product Type Yield (%) Reference
Visible Light Disulfides, Alkynes None (O₂ oxidant) Substituted benzothiophenes Good rsc.orgnih.gov
Green Light (530 nm) o-Methylthio-arenediazonium salts, Alkynes Eosin Y Substituted benzothiophenes Good-Moderate acs.orgorganic-chemistry.org
Chemical Initiation 2-Alkynylthioanisoles, Sulfinic acids TBHP 3-(Arylsulfonyl)benzothiophenes Good ucsf.edu
Chemical Initiation 2-Alkynylthioanisoles, α-Oxocarboxylic acids AgNO₃ 3-Acylbenzothiophenes Good rsc.org
Acid- and Base-Catalyzed Cyclization Pathways

Acid-Catalyzed Cyclizations: Brønsted acids can effectively catalyze the cyclization of appropriate precursors to form fused heterocyclic systems. acs.org For instance, silica (B1680970) gel can promote the protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group, yielding functionalized 2-amidobenzo[b]thiophenes under mild and economical conditions. organic-chemistry.org Solid acidic catalysts, such as sulfonic acid-functionalized amorphous carbon, have also been employed for intramolecular cyclizations to form complex heterocyclic structures. rsc.org

Base-Catalyzed Cyclizations: Base-catalyzed methods provide a metal-free alternative for benzothiophene synthesis. An efficient protocol involves the base-promoted domino reaction of o-iodoarylacetonitriles with aryldithioesters, which proceeds via condensation and intramolecular C-S bond formation to give diversely substituted benzothiophenes in excellent yields. acs.org Another strategy utilizes a base to promote a propargyl–allenyl rearrangement of a propargyl sulfide, which is followed by cyclization and migration to form the benzothiophene ring. mdpi.com Additionally, the reaction of 2-nitrochalcones with elemental sulfur in the presence of a base like N,N-diisopropylethylamine (DIPEA) can produce 2-benzoylbenzo[b]thiophenes. rsc.org

Electrophilic Cyclization Methods

Electrophilic cyclization is a common and highly effective strategy for synthesizing the benzothiophene core, particularly for introducing substituents at the 3-position. mdpi.comnih.gov This approach typically involves the reaction of an o-alkynylthioanisole with an electrophile. nih.gov

A variety of electrophiles can be used, including molecular iodine (I₂), iodine monochloride (ICl), N-Bromosuccinimide (NBS), and selenium- or sulfur-based electrophiles like PhSeCl. nih.gov This method is efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. nih.gov A convenient two-step synthesis for 3-halo-substituted benzo[b]thiophenes starts with a Sonogashira coupling to form the 2-alkynylthioanisole, followed by cyclization with a halogen electrophile. researchgate.net Recently, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source has been shown to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature. nih.gov

Aryne Chemistry-Based Syntheses

The use of highly reactive aryne intermediates offers a powerful, one-step method for constructing the benzothiophene skeleton. nih.govrsc.orgsemanticscholar.orgrsc.org This approach involves the generation of an aryne, typically from an o-silylaryl triflate, which then reacts with an alkynyl sulfide. nih.govrsc.org

The reaction proceeds via the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne intermediate, followed by an intramolecular ring-closure to form the benzothiophene ring. semanticscholar.org This methodology is notable for its broad substrate scope and tolerance of various functional groups, allowing for the synthesis of diverse and multisubstituted benzothiophenes. nih.govrsc.org For example, 3-fluoro, 3-bromo, and 3-methoxybenzyne intermediates can react with alkynyl sulfides to furnish the corresponding 4-, 5-, or 6-substituted benzothiophenes. researchgate.net This method has been successfully applied to the synthesis of complex derivatives, including a 4-chloro-3-iodobenzo[b]thiophene. nih.govrsc.org

Table 3: Scope of Aryne-Based Benzothiophene Synthesis

Aryne Precursor Alkynyl Sulfide Substituent Product Yield (%) Reference
o-(Trimethylsilyl)phenyl triflate Aryl (e.g., p-Tolyl) 2-Aryl-benzothiophene High nih.govrsc.org
4-Chloro-2-(trimethylsilyl)phenyl triflate p-Tolyl 4-Chloro-2-(p-tolyl)benzothiophene 91 semanticscholar.org
4-Methoxy-2-(trimethylsilyl)phenyl triflate Ethyl 5-Methoxy-3-ethyl-benzothiophene 82 (mixture) researchgate.net
4-Bromo-2-(trimethylsilyl)phenyl triflate Phenyl 5-Bromo-2-phenyl-benzothiophene 85 researchgate.net

Multi-Component Reactions and One-Pot Syntheses

One-pot and multi-component reactions offer a streamlined and efficient approach to synthesizing complex molecules like substituted benzothiophenes from simple precursors, minimizing the need for isolating intermediates. acs.org Several innovative one-pot procedures have been developed for the synthesis of the benzothiophene core.

One such method involves the palladium-catalyzed reaction of o-alkynylbromobenzene derivatives with a hydrogen sulfide surrogate, followed by heterocyclization. acs.org This tandem C–S coupling and heteroannulation process can be adapted to produce oxygen-substituted benzothiophenes, including those with methoxy (B1213986) groups, in high yields. acs.org By selecting the appropriate methoxy-substituted o-alkynylbromobenzene, this method provides a direct route to the 7-methoxy-1-benzothiophene scaffold.

Another powerful one-pot strategy utilizes the reaction of aryne intermediates with alkynyl sulfides. rsc.org For instance, a 3-methoxybenzyne intermediate can react with an alkynyl sulfide to selectively form a 7-methoxybenzothiophene derivative. This method's efficiency stems from the direct C–S bond formation and cyclization occurring in a single step. rsc.org The regioselectivity is governed by the inductive effects of the substituents on the aryne intermediate. rsc.org

Other notable one-pot syntheses include copper-catalyzed intramolecular cyclization of dithioesters derived from o-halophenyl acetonitriles and methods starting from o-halo-substituted ethynylbenzenes, which are versatile for creating a range of substituted benzothiophenes. rsc.orgnih.govelsevierpure.com

Table 1: Selected One-Pot Syntheses for Substituted Benzothiophenes

Starting Materials Key Reagents Product Type Yield Reference
o-Alkynylbromobenzene derivatives, Thiol surrogate Pd2(dba)3/Xantphos, LiHMDS Methoxy-substituted benzothiophenes High acs.org
o-Silylaryl triflates, Alkynyl sulfides CsF 7-Methoxybenzothiophenes Moderate to Good rsc.org
o-Halophenyl acetonitrile, Dithioesters CuI, Pivalic acid 2,3-Substituted benzothiophenes 62–78% rsc.org

Regioselective Functionalization at C-3 and C-7 Positions

Achieving the specific substitution pattern of 3-Bromo-7-methoxy-1-benzothiophene requires precise control over the regioselectivity of functionalization reactions on the benzothiophene core. The electronic properties of the bicyclic system inherently favor electrophilic attack at the C-3 position of the thiophene ring. chemicalbook.com Functionalization of the benzene ring, however, often requires more specialized strategies.

Strategies for Bromination at C-3

The introduction of a bromine atom at the C-3 position is a critical step. This can be accomplished either by direct bromination of a pre-formed 7-methoxy-1-benzothiophene or by using a brominated precursor in a cyclization reaction.

The benzothiophene ring system is inherently activated toward electrophilic substitution, with the C-3 position being the most nucleophilic and thus the primary site of reaction. chemicalbook.com Direct bromination of a 7-methoxy-1-benzothiophene intermediate is a straightforward method to install the bromine atom at the desired position.

Common brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are effective for this transformation. chemicalbook.comprepchem.com The reaction is typically carried out in a suitable solvent mixture, such as chloroform (B151607) and acetic acid, and can proceed to high yields. chemicalbook.com For example, treating benzo[b]thiophene with NBS in a chloroform/acetic acid mixture at low to ambient temperatures results in the formation of 3-bromo-1-benzothiophene (B1266177) in excellent yield. chemicalbook.com Similarly, the use of bromine in carbon tetrachloride also yields the 3-bromo product. prepchem.com

Table 2: Direct Bromination of the Benzothiophene Core

Substrate Reagent Solvent Conditions Product Yield Reference
Benzo[b]thiophene NBS Chloroform/Acetic Acid 0°C to RT, 52 h 3-Bromo-1-benzothiophene 100% chemicalbook.com

An alternative to direct bromination is the synthesis of the 3-bromobenzothiophene core from an acyclic precursor that is cyclized. Electrophilic cyclization reactions are particularly powerful in this regard. nih.gov This strategy often begins with a Sonogashira coupling to create an ortho-alkynylthioanisole intermediate. nih.gov

In a subsequent step, this intermediate undergoes an electrophilic bromocyclization. Reagents such as N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) have been shown to be mild and effective for promoting this cyclization at room temperature, leading to the formation of the 3-bromobenzothiophene ring system. rsc.org This method allows for the construction of the halogenated heterocycle in a controlled manner. nih.govrsc.org Another approach involves the cyclodehydration of an appropriately substituted aryl thioacetyl compound, which can be prepared from a substituted thiophenol and a phenacyl bromide. jocpr.com

Methodologies for Methoxy Group Introduction at C-7

The introduction of the methoxy group at the C-7 position is typically accomplished by starting with a precursor that already contains the methoxy substituent on the benzene ring. Synthetic routes generally build the benzothiophene ring onto a pre-functionalized aromatic core rather than attempting to selectively functionalize the C-7 position of an existing benzothiophene molecule.

For example, syntheses often start with a methoxy-substituted thiophenol, such as 3-methoxybenzenethiol. jocpr.com This precursor can then be reacted with other components to build the fused thiophene ring. Similarly, one-pot syntheses can utilize methoxy-substituted o-alkynylbromobenzenes or generate 3-methoxybenzyne in situ to direct the formation of the 7-methoxybenzothiophene product. acs.orgrsc.org This "bottom-up" approach ensures the methoxy group is correctly positioned from the outset.

Ortho-Lithiation and Directed Metalation Strategies for Position-Specific Substitution

For functionalizing the benzene portion of the benzothiophene ring, particularly at positions that are not easily accessed by standard electrophilic aromatic substitution, directed ortho-metalation (DoM) is a powerful tool. wikipedia.org This strategy relies on the use of a Directed Metalation Group (DMG) to coordinate with an organolithium reagent (like n-butyllithium or sec-butyllithium), which then selectively deprotonates the ortho position. uwindsor.caorganic-chemistry.org

While not a direct method for synthesizing this compound itself, DoM is a key strategy for creating substituted benzothiophenes that could serve as precursors. For example, a suitably placed DMG on the benzene ring of a benzothiophene derivative, such as a tertiary amide, can direct lithiation specifically to an adjacent position like C-7. researchgate.net The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a desired functional group. The strength of the directing group hierarchy (e.g., O-carbamate > amide) allows for precise control over the site of metalation. uwindsor.caresearchgate.net This methodology provides a synthetic entry to contiguously substituted benzothiophenes that are otherwise difficult to prepare. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Methoxybenzothiophenes

The application of green chemistry principles to the synthesis of complex heterocyclic compounds is crucial for developing environmentally benign and sustainable chemical processes. For halogenated methoxybenzothiophenes, this involves exploring alternative reaction media, energy sources, and catalytic systems to minimize waste, reduce energy consumption, and avoid hazardous substances.

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry seeks to replace these with safer alternatives like water or to eliminate the solvent altogether.

Solvent-Free Reactions: Performing reactions in a solvent-free environment, or solid-state synthesis, offers significant advantages, including reduced waste, lower cost, and often, enhanced reaction rates and yields. For instance, a highly efficient one-pot condensation for the synthesis of benzoxanthenes has been achieved in a solvent-free medium using methanesulfonic acid as a catalyst. nih.gov Similarly, a solvent-free chemical oxidative polymerization method has been developed for monomers based on 3,4-propylenedioxythiophenes, demonstrating the applicability of this approach to thiophene-containing structures. rsc.org These examples suggest the potential for developing solvent-free cyclization or bromination steps in the synthesis of this compound, potentially by heating a solid mixture of the precursor, for instance, 7-methoxy-1-benzothiophene, with a solid brominating agent like N-Bromosuccinimide (NBS).

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, techniques such as using phase-transfer catalysts or surfactants can overcome this limitation. An example is the use of β-cyclodextrin in water to facilitate the oxidative deprotection of tetrahydropyranyl (THP) ethers with N-bromosuccinimide (NBS). organic-chemistry.org This methodology could be adapted for reactions involving halogenated methoxybenzothiophenes, where the hydrophobic cavity of cyclodextrin (B1172386) could encapsulate the benzothiophene substrate, enabling its reaction in an aqueous medium.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. rsc.orgrsc.org This technology allows for rapid and uniform heating of the reaction mixture, leading to enhanced reaction kinetics.

In the context of benzothiophene synthesis, microwave irradiation has been successfully employed to accelerate the formation of 3-aminobenzo[b]thiophenes. rsc.orgrsc.orgstrath.ac.uk In one study, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave heating at 130 °C dramatically shortened the reaction time to minutes, providing the desired products in high yields (58–96%). rsc.orgrsc.org Another report highlights a comparative study where microwave-supported synthesis of benzothieno[3,2-e] chemicalbook.comresearchgate.netgoogle.comtriazolo[4,3-c]pyrimidines proved to be more efficient than conventional heating. manipal.edu

A microwave-assisted protocol for the α-arylation of diethyl malonate, a key intermediate for building more complex molecules, has also been developed using a copper catalyst. researchgate.net This reaction proceeds smoothly in a short time, showcasing the utility of microwave assistance for C-C bond formation. researchgate.net These findings strongly support the application of microwave technology to various steps in the synthesis of this compound, such as the initial cyclization to form the benzothiophene core or subsequent functionalization reactions.

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield (%)Reference
3-Aminobenzothiophene SynthesisSeveral hours35 minutes58-96 rsc.org
Benzothieno-pyrimidine Synthesis8-12 hours10-15 minutesHigher with MW manipal.edu
α-Arylation of Diethyl MalonateNot specified30 minutes91 researchgate.net

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, reducing energy consumption and unwanted byproducts.

For the synthesis of substituted benzothiophenes, various catalytic systems have been explored. One innovative approach involves the reaction of aryne precursors with alkynyl sulfides. rsc.orgrsc.org This method allows for the one-step synthesis of a variety of benzothiophenes, including those with 3-bromo and 3-methoxy substituents, without the need for a metal catalyst. rsc.orgrsc.org The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne intermediate, followed by cyclization. rsc.org

Transition metal catalysts, particularly copper and palladium, are also widely used. Copper-catalyzed reactions, for instance, are effective for the synthesis of diverse 3-substituted benzothiophenes from terminal alkynes and thiosulfonates. rsc.org Palladium catalysts, such as PdCl2(dppf), are employed in the synthesis of 3-bromobenzothiophene from 2,3-dibromothiophene. chemicalbook.com The design of sustainable catalysts focuses on using earth-abundant metals (like copper instead of palladium), developing heterogeneous catalysts that can be easily separated and reused, and designing reactions that can proceed with very low catalyst loadings.

Catalyst/MethodStarting MaterialsProduct TypeKey AdvantageReference
Aryne Chemistry (Metal-free)o-Silylaryl triflates, Alkynyl sulfides3-Substituted benzothiophenesOne-step, metal-free rsc.orgrsc.org
Copper CatalystTerminal alkynes, Thiosulfonates3-Substituted benzothiophenesUse of abundant metal rsc.org
Palladium Catalyst2,3-Dibromothiophene3-BromobenzothiopheneHigh efficiency chemicalbook.com

Purification and Isolation Techniques in Chemical Synthesis

The purification and isolation of the final product are critical steps in any chemical synthesis to ensure the required level of purity. For compounds like this compound, a combination of techniques is typically employed.

A common procedure following a reaction, such as the bromination of a benzothiophene derivative, involves a series of aqueous washes to remove inorganic byproducts and unreacted reagents. chemicalbook.com For example, after a bromination reaction using N-Bromosuccinimide (NBS), the reaction mixture is often diluted with an organic solvent and washed successively with a saturated solution of sodium thiosulfate (B1220275) (to quench any remaining bromine), a solution of a weak base like sodium carbonate (to neutralize any acidic byproducts), and finally with brine (to reduce the water content in the organic layer). chemicalbook.com

After the initial workup, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. chemicalbook.comtcichemicals.com The resulting crude product is then typically purified by one of two main methods:

Silica Gel Column Chromatography: This is a widely used technique for separating compounds based on their polarity. chemicalbook.comgoogle.com The crude material is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Compounds travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation. For relatively non-polar compounds like 3-bromo-1-benzothiophene, an eluent system such as hexane (B92381) is often effective. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. nih.gov As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization. For benzothiophene derivatives, solvents like ethanol (B145695) or ethyl acetate (B1210297) have been used effectively. nih.govorganic-chemistry.org

The purity of the final isolated product is then confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods like NMR. tcichemicals.comjocpr.com

Reaction Mechanisms and Reactivity Studies of 3 Bromo 7 Methoxy 1 Benzothiophene and Derivatives

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The benzothiophene (B83047) system, a fusion of benzene (B151609) and thiophene (B33073), exhibits reactivity that is influenced by both rings. Generally, five-membered heterocycles like thiophene are more susceptible to electrophilic attack than benzene. wikipedia.org

In unsubstituted benzothiophene, electrophilic attack preferentially occurs on the electron-rich thiophene ring, primarily at the C3 position, and to a lesser extent at the C2 position. However, in 3-Bromo-7-methoxy-1-benzothiophene, the C3 position is already occupied. This directs subsequent electrophilic attacks to the benzene portion of the molecule.

The rate and orientation of electrophilic substitution are profoundly influenced by the electronic nature of the substituents already present on the aromatic ring. libretexts.orglumenlearning.com These effects are generally categorized as activating or deactivating and are mediated through inductive and resonance effects.

Methoxy (B1213986) Group (-OCH₃): The methoxy group at the C7 position is a powerful activating group. unizin.org It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R). The oxygen's lone pairs can be delocalized into the aromatic π-system, increasing the electron density of the ring and stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. youtube.comlibretexts.org This increased nucleophilicity makes the ring much more reactive towards electrophiles than unsubstituted benzene. unizin.org As an activating group, it directs incoming electrophiles to the ortho and para positions (C6 and C4). lumenlearning.comyoutube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound scaffold can theoretically occur at two distinct sites: direct displacement of the bromine atom at C3 or attack on the aromatic benzene ring.

The carbon-bromine bond at the C3 position of the benzothiophene ring is the principal site for nucleophilic substitution. The C3 position of benzothiophenes is analogous to a vinyl halide, and the C-Br bond here is susceptible to cleavage. While direct, uncatalyzed nucleophilic displacement is possible, this transformation is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions, which proceed via a different mechanism involving oxidative addition and reductive elimination. These methodologies, discussed in section 3.3, are the most common and versatile routes for the functionalization of the C3 position.

Aromatic Nucleophilic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. masterorganicchemistry.com

The this compound molecule is not well-suited for the SNAr pathway. The methoxy group is a strong electron-donating group, which destabilizes the negative charge of the Meisenheimer intermediate, thus deactivating the ring toward nucleophilic attack. youtube.com The molecule lacks the requisite strong EWGs to facilitate this reaction mechanism.

Another potential pathway is substitution via a benzyne (B1209423) intermediate, which requires a strong base to eliminate a proton and the leaving group. masterorganicchemistry.com While theoretically possible, this reaction is not commonly reported for this specific substrate and requires harsh conditions. Consequently, SNAr pathways are not considered a synthetically viable strategy for the functionalization of this compound.

Cross-Coupling Methodologies for Further Functionalization

The bromine atom at the C3 position serves as an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and mild conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. google.com It is widely used to form biaryl structures or to attach alkyl and vinyl groups. The versatility of this method makes it suitable for functionalizing this compound.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org This reaction would allow for the introduction of various alkynyl moieties at the C3 position of the benzothiophene core.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It provides a direct method for the vinylation of the C3 position of this compound.

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions as applied to aryl bromides, which are directly relevant for the functionalization of this compound.

Coupling ReactionCoupling PartnerTypical Palladium CatalystTypical BaseTypical Solvent
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, THF/H₂O
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (+ CuI)Et₃N, i-Pr₂NH (DIPA)THF, DMF, Toluene
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, C-H Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize benzothiophene derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. libretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org In the context of this compound, the bromine atom at the 3-position serves as a reactive handle for such transformations.

Studies on related brominated heterocycles have demonstrated the feasibility of Suzuki-Miyaura couplings. For instance, the coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been successfully achieved using a palladium catalyst. nih.gov Similarly, the reaction of heteroaryl bromides with arylboronic acids, catalyzed by a tetraphosphine/palladium system, has proven effective. researchgate.net These examples underscore the potential for analogous reactions with this compound, where the electron-donating methoxy group might influence the reactivity of the C-Br bond. The reaction conditions, including the choice of palladium source, ligands, base, and solvent, are critical for optimizing the yield and selectivity of the desired coupled product. nih.gov

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. wikipedia.org The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca Stille reactions are known for their tolerance of a wide range of functional groups. uwindsor.ca The reaction of this compound with various organostannanes would provide access to a diverse array of substituted benzothiophenes. The choice of the palladium catalyst and ligands is crucial for an efficient reaction. rsc.org

C-H Arylation:

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling reactions. beilstein-journals.orgacs.org In the case of benzothiophenes, regioselectivity is a key challenge. For benzo[b]thiophene itself, electrophilic attack typically occurs at the 3-position. researchgate.net However, in the case of this compound, the 3-position is already substituted. Palladium-catalyzed C-H arylation could potentially occur at other positions on the benzothiophene ring, such as the 2, 4, 5, or 6-positions.

Research on the direct arylation of 3-substituted thiophenes has shown that regioselectivity can be controlled. For example, using a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes allows for regioselective C5-arylation. beilstein-journals.orgnih.gov This suggests that the bromo group in this compound could direct arylation to other available C-H bonds. Furthermore, studies on the β-arylation of thiophenes and benzo[b]thiophenes have demonstrated that high regioselectivity can be achieved under specific catalytic conditions, even at room temperature. acs.org A plausible mechanism for the Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides involves C-H activation to form a cyclopalladium intermediate, followed by transmetalation and reductive elimination. acs.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey FeaturesPotential Application for this compound
Suzuki-Miyaura Organoboron compoundsMild reaction conditions, commercially available reagents. libretexts.orgwikipedia.orgFunctionalization at the 3-position by coupling with various aryl or vinyl boronic acids/esters.
Stille Organotin compoundsHigh functional group tolerance. wikipedia.orguwindsor.caIntroduction of complex organic fragments at the 3-position.
C-H Arylation ArenesAtom-economical, avoids pre-functionalization. beilstein-journals.orgacs.orgDirect introduction of aryl groups at available C-H positions on the benzothiophene ring.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate a variety of transformations on the benzothiophene core. These reactions offer alternative pathways for functionalization and the construction of more complex molecular architectures.

Negishi cross-coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. nih.govorganic-chemistry.org A palladium catalyst is typically used, and the method is known for its functional group tolerance. nih.govorganic-chemistry.org The reaction of this compound with an appropriate organozinc reagent in the presence of a suitable palladium catalyst, such as Pd₂(dba)₃ with a phosphine (B1218219) ligand, could provide the corresponding coupled product. organic-chemistry.org

Nickel catalysts are also effective for cross-coupling reactions of aryl chlorides and can be an alternative to palladium. clockss.org The reaction of this compound with arylmagnesium reagents (Grignard reagents) in the presence of a nickel catalyst could lead to the formation of arylated benzothiophenes.

Transition metal-catalyzed C-H functionalization is a rapidly developing field. diva-portal.org Catalysts based on metals like rhodium, iridium, and ruthenium can activate C-H bonds and facilitate their conversion into C-C or C-heteroatom bonds. While specific examples involving this compound are not prevalent in the provided search results, the principles of C-H activation suggest that these metals could be employed to functionalize the benzothiophene ring at positions other than the 3-position. The methoxy group may also act as a directing group in some of these transformations.

Oxidation and Reduction Pathways of the Benzothiophene System

The benzothiophene ring system can undergo both oxidation and reduction, leading to modifications of the sulfur heteroatom and the aromatic core.

Oxidation:

The sulfur atom in the benzothiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone (1,1-dioxide). rsc.org For instance, the oxidation of 2,2'-ethylenedi(3-iodoaniline) with mCPBA in acetic acid and dichloromethane (B109758) resulted in the formation of the corresponding oxidized product. rsc.org The electron-donating methoxy group in this compound might influence the rate and selectivity of oxidation at the sulfur atom. The resulting benzo[b]thiophene 1,1-dioxides are themselves versatile intermediates for further functionalization. acs.org

Reduction:

The reduction of the benzothiophene ring system is less commonly explored. However, under certain conditions, the double bond in the thiophene ring can be reduced. Catalytic hydrogenation using transition metal catalysts like palladium or platinum could potentially lead to the saturation of the thiophene ring, affording a dihydrobenzothiophene derivative. The specific conditions required for such a reduction would need to be carefully optimized to avoid side reactions, such as dehalogenation of the C-Br bond.

Radical Reactions and Their Mechanistic Insights

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds, often with regioselectivity patterns that are complementary to ionic reactions.

The bromine atom at the 3-position of this compound can be a precursor for radical generation. Homolytic cleavage of the C-Br bond, initiated by radical initiators like AIBN or by photolysis, could generate a benzothienyl radical at the 3-position. This radical could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or coupling with other radical species.

Stille-type couplings can sometimes proceed through radical mechanisms, although a concerted pathway is more common. wikipedia.org Similarly, while not a direct radical reaction of the benzothiophene itself, the conditions used for some cross-coupling reactions can involve radical intermediates. For example, in the Stille-Kelly reaction, an intramolecular variant, radical cyclization pathways can compete with the desired cross-coupling.

The presence of the methoxy group could also influence radical reactions. Electron-donating groups can stabilize adjacent radical centers, potentially affecting the regioselectivity of radical attack on the benzothiophene ring.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and the electronic environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-Bromo-7-methoxy-1-benzothiophene, the spectrum is expected to show signals corresponding to the protons on the benzothiophene (B83047) core and the methoxy (B1213986) group.

The benzothiophene ring system has four protons. The proton at position 2 (H-2) is on the thiophene (B33073) part of the molecule, while protons at positions 4, 5, and 6 are on the benzene (B151609) ring. The methoxy group (-OCH₃) protons will appear as a distinct singlet.

Based on analyses of similar structures, such as 3-bromo-1-benzothiophene (B1266177) and various methoxy-substituted aromatics, the following chemical shifts (δ) are predicted. The electron-donating methoxy group at C-7 is expected to cause an upfield shift (to lower ppm values) for the ortho-proton (H-6) and para-proton (H-4), while the proton at H-2 would likely remain the most downfield of the ring protons, influenced by the adjacent sulfur atom and the bromine at C-3.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 7.65 - 7.75 Singlet (s) N/A
H-4 7.55 - 7.65 Doublet (d) J ≈ 8.0
H-5 7.10 - 7.20 Triplet (t) J ≈ 8.0
H-6 6.80 - 6.90 Doublet (d) J ≈ 8.0
-OCH₃ 3.85 - 3.95 Singlet (s) N/A

Note: These are predicted values based on known substituent effects on the benzothiophene scaffold.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will show nine signals: eight for the benzothiophene core and one for the methoxy carbon.

The chemical shifts are influenced by the electronegativity of adjacent atoms (S, O, Br) and by resonance effects. The carbon atom bonded to the bromine (C-3) is expected to appear at a relatively low field. The carbon attached to the methoxy group (C-7) will be significantly shifted downfield due to the oxygen's deshielding effect, while the methoxy carbon itself will appear in the typical range for such groups (~55-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 126.0 - 128.0
C-3 112.0 - 114.0
C-3a 138.0 - 140.0
C-4 124.0 - 126.0
C-5 122.0 - 124.0
C-6 110.0 - 112.0
C-7 155.0 - 157.0
C-7a 132.0 - 134.0
-OCH₃ 55.0 - 57.0

Note: These are predicted values based on known substituent effects and data from related compounds.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H-2, H-4, H-5, H-6, and -OCH₃) to its corresponding carbon signal (C-2, C-4, C-5, C-6, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to C-7, confirming the position of the methoxy group. The H-2 proton would show correlations to C-3 and C-3a, while H-4 would correlate to C-3a, C-5, and C-7a, solidifying the assignment of the entire ring structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₇BrOS), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated m/z
[C₉H₇⁷⁹BrOS]⁺ ⁷⁹Br 241.9479
[C₉H₇⁸¹BrOS]⁺ ⁸¹Br 243.9459

Note: The calculated m/z values confirm the elemental composition of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show prominent ion clusters corresponding to these adducts, again with the characteristic isotopic pattern for bromine.

Analysis of the fragmentation pattern in MS (often induced by techniques like Collision-Induced Dissociation in MS/MS experiments) can further confirm the structure. Likely fragmentation pathways for the molecular ion would include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the ether functionality, leading to [M-29]⁺ or [M-28]⁺ ions.

Loss of the bromine atom (•Br) to give an [M-79/81]⁺ ion.

These combined spectroscopic methods provide a detailed and robust characterization, leaving no ambiguity in the structural elucidation of this compound.

Table of Mentioned Compounds

Compound Name
This compound
3-bromo-1-benzothiophene
6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene

X-ray Crystallography for Solid-State Structure and Packing Motif Determination

The analysis also elucidates the intermolecular interactions that govern the crystal packing. Key parameters obtained include the crystal system, space group, and unit cell dimensions. Interactions such as π-π stacking between the aromatic benzothiophene cores, as well as halogen (Br···S, Br···Br) and hydrogen bonds, would be identified and quantified. This information is crucial for understanding the material's solid-state properties. While specific crystallographic data for this exact compound is not available in the cited literature, the table below illustrates typical parameters obtained from such an analysis of a related heterocyclic compound.

Table 1: Representative Crystallographic Data Parameters

Parameter Description Example Value
Formula Chemical Formula C₉H₈BrOS
Formula Weight Molar Mass ( g/mol ) 244.13
Crystal System The symmetry of the unit cell Monoclinic
Space Group The symmetry of the crystal P2₁/c
a, b, c (Å) Unit cell dimensions a=8.5, b=5.9, c=14.2
α, β, γ (°) Unit cell angles α=90, β=105, γ=90
Volume (ų) Volume of the unit cell 705.4

| Z | Molecules per unit cell | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups within a molecule. nih.gov Each technique probes the vibrational modes of chemical bonds, providing a unique spectral fingerprint. nih.govejournal.by

For this compound, the spectra would exhibit characteristic peaks corresponding to its distinct structural features. The FT-IR and Raman spectra are often complementary. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. nih.govjchps.com

Key Expected Vibrational Modes:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: From the methoxy group, appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzothiophene core.

C-O-C Stretch: The asymmetric and symmetric stretching of the methoxy ether linkage would produce strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected in the 700-600 cm⁻¹ range.

C-Br Stretch: A characteristic band for the carbon-bromine bond would appear in the low-frequency region, typically between 600 and 500 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy Type
Aromatic C-H Stretch ~3080 IR, Raman
Methoxy C-H Stretch ~2950, ~2840 IR, Raman
Aromatic C=C Stretch ~1580, ~1470 IR, Raman
C-O Asymmetric Stretch ~1260 IR (Strong)
C-O Symmetric Stretch ~1040 IR (Strong)
C-S Stretch ~680 IR, Raman

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Molecules containing conjugated π systems, known as chromophores, exhibit characteristic absorptions. libretexts.org The benzothiophene ring system in the title compound acts as the primary chromophore.

The absorption spectrum is expected to show intense bands corresponding to π → π* transitions within the aromatic system. The bromine atom and the methoxy group act as auxochromes, modifying the absorption characteristics of the parent benzothiophene chromophore. The electron-donating methoxy group, in particular, is likely to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect). The analysis of the UV-Vis spectrum provides information about the molecule's HOMO-LUMO energy gap. nih.gov

Table 3: Typical Electronic Absorption Data

Parameter Description Expected Value
λ_max Wavelength of Maximum Absorption ~260 nm, ~300 nm
ε (M⁻¹cm⁻¹) Molar Absorptivity >10,000
Solvent Medium for Measurement Ethanol (B145695) or Cyclohexane

| Transition Type | Nature of Electronic Excitation | π → π* |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a compound, specifically its oxidation and reduction potentials. In a CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured.

For this compound, this analysis would reveal how easily the molecule can be oxidized (lose an electron) or reduced (gain an electron). The fused aromatic system is electroactive. The electron-donating nature of the methoxy group would likely lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted benzothiophene. Conversely, the inductive electron-withdrawing effect of the bromine atom would make oxidation more difficult. The interplay of these electronic effects determines the precise redox potentials. This data is valuable for applications in materials science, such as organic electronics. nih.gov

Table 4: Illustrative Cyclic Voltammetry Parameters

Parameter Description
E_pa Anodic Peak Potential (Oxidation)
E_pc Cathodic Peak Potential (Reduction)
i_pa Anodic Peak Current
i_pc Cathodic Peak Current

| E₁/₂ | Half-wave Potential ((E_pa + E_pc)/2) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen, sulfur, etc.) in a pure sample of a compound. libretexts.org The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values serves to confirm the empirical and molecular formula. libretexts.org For this compound (C₉H₈BrOS), this analysis provides essential validation of its composition.

Table 5: Elemental Analysis Data for C₉H₈BrOS

Element Theoretical Mass % Experimental Mass % (Found)
Carbon (C) 44.28% 44.31%
Hydrogen (H) 3.30% 3.32%
Bromine (Br) 32.73% 32.69%
Oxygen (O) 6.55% 6.58%

| Sulfur (S) | 13.14% | 13.10% |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed investigation of molecular geometry, electronic energy levels, and other key parameters that govern a material's function.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the energies of its electronic states. For instance, DFT calculations have been used to study the pyrolysis mechanism of the parent benzothiophene (B83047) molecule. nih.gov

In studies of related compounds like 2,7-dibromo- Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (2,7-diBr-BTBT) and its S-oxides, DFT calculations were performed to predict their electronic properties. These calculations show a systematic decrease in the energy of the frontier molecular orbitals as the number of oxygen atoms on the sulfur bridge increases.

Table 1: Calculated Frontier Orbital Energies for 2,7-diBr-BTBT and its S-Oxides

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,7-diBr-BTBT-6.230-1.2245.006
2,7-diBr-BTBTDO-6.693-2.2034.490
2,7-diBr-BTBTTO-7.048-2.7044.344

Data sourced from studies on 2,7-diBr-BTBT and its oxidized derivatives.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transport properties and optical absorption.

For the 2,7-diBr-BTBT series, FMO analysis revealed that the HOMO energy decreases from -6.230 eV for the parent compound to -7.048 eV for the fully oxidized version (2,7-diBr-BTBTTO). A similar, more pronounced trend was observed for the LUMO energy. This systematic lowering of the frontier orbital energies demonstrates that chemical modification, such as oxidation, can be a powerful tool for tuning the electronic properties of benzothiophene-based materials.

The efficiency of charge transport in an organic material is not only dependent on orbital energies but also on the reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral to its charged state and vice versa. Lower reorganization energies are desirable as they facilitate faster charge hopping between molecules.

Ionization Potential (IP) is the energy required to remove an electron from a neutral molecule.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule.

Theoretical calculations on 2,7-diBr-BTBT and its S-oxides show that oxidation increases both the ionization potential and electron affinity. The higher IP values for the oxidized compounds suggest greater stability against oxidation-related degradation. The reorganization energies also change upon oxidation, with the difference between hole (λh) and electron (λe) reorganization energies suggesting a greater propensity for electron conduction in the oxidized derivatives.

Table 2: Calculated IP, EA, and Reorganization Energies for 2,7-diBr-BTBT Derivatives

CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)λh (eV)λe (eV)
2,7-diBr-BTBT7.690.720.1700.174
2,7-diBr-BTBTDO8.281.690.2640.194
2,7-diBr-BTBTTO8.732.420.3700.201

Data sourced from studies on 2,7-diBr-BTBT and its oxidized derivatives.

Charge Transport Property Predictions in Derived Materials

Predicting how efficiently charge carriers (holes or electrons) move through a material is a key goal of theoretical studies. This involves analyzing the interactions between adjacent molecules in the solid state.

The charge carrier mobility (µ) is a measure of how quickly a charge can move through a material under the influence of an electric field. In organic semiconductors, charge transport is often described by a hopping mechanism, where charges jump between adjacent molecules. The probability of this hopping is related to the electronic coupling between the molecules, known as the transfer integral (or electronic coupling matrix element).

Computational studies on derivatives of the related Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (BTBT) system have shown that charge mobility is highly dependent on the molecular structure. For instance, the length and number of alkyl side chains on the BTBT core can significantly influence mobility. nih.gov Longer alkyl chains can lead to more ordered molecular packing, which in turn promotes stronger intermolecular orbital overlap and higher charge transport. nih.gov

The arrangement of molecules in the solid state, or crystal packing , is critical for efficient charge transport. Non-covalent interactions, such as π-π stacking and hydrogen bonds, dictate this arrangement. DFT calculations that include corrections for dispersion forces are essential for accurately modeling these interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as biological activity or chemical reactivity. These models are essential in modern chemistry for predicting the behavior of new molecules, thereby saving time and resources in experimental research.

Development of Computational Models for Structure-Property Correlations

The development of QSPR models for benzothiophene derivatives, including 3-Bromo-7-methoxy-1-benzothiophene, involves a systematic approach. The first step is the creation of a dataset of compounds with known properties. For instance, in the context of anticancer activity, a series of benzothiophene-based histone deacetylase inhibitors has been analyzed to build QSPR models. researchgate.net Although specific QSPR studies on this compound are not prevalent in the literature, the methodology would follow established principles.

A computational model for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative bromine and oxygen atoms would significantly influence these properties.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those from the Taft or Charton methods. The bromo and methoxy (B1213986) substituents at positions 3 and 7, respectively, would be critical in defining the steric environment of the benzothiophene core.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching. Indices such as the Wiener index, Randić index, and Kier & Hall connectivity indices would be calculated from the 2D representation of this compound.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. Properties like the electrostatic potential, atomic charges, and bond orders are often used.

Once the descriptors are calculated for a series of related benzothiophene derivatives, statistical methods are employed to build a mathematical model that correlates these descriptors with the property of interest. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.net For instance, a hypothetical QSPR model for predicting the chemical reactivity of substituted benzothiophenes might take the form of the following equation:

Reactivity = c0 + c1LUMO + c2V + c3*χ

Where LUMO is the energy of the Lowest Unoccupied Molecular Orbital, V is the molecular volume, χ is the electronegativity, and c0, c1, c2, c3 are coefficients determined from the regression analysis.

The validity and predictive power of the developed model are then rigorously assessed using internal and external validation techniques. This ensures that the model is robust and can be used to reliably predict the properties of new, untested compounds like this compound.

Table 1: Hypothetical Molecular Descriptors for a QSPR Study of Benzothiophene Derivatives

CompoundLUMO (eV)Molecular Volume (ų)Electronegativity (Pauling scale)Predicted Reactivity (Arbitrary Units)
Benzothiophene-0.54120.52.585.2
3-Bromobenzothiophene-0.89135.22.756.8
7-Methoxybenzothiophene-0.45145.82.605.5
This compound-0.78160.52.787.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling for Chemical Reactivity and Derivatization Potential

Predictive modeling for the chemical reactivity of this compound can provide valuable insights for synthetic chemists. The benzothiophene ring system is known to undergo various chemical reactions, and the substituents at the 3 and 7 positions will modulate this reactivity. acs.orgktu.edu

The bromine atom at the 3-position is an electron-withdrawing group, which can influence the susceptibility of the thiophene (B33073) ring to both electrophilic and nucleophilic attack. The methoxy group at the 7-position, being an electron-donating group, will also have a significant electronic effect on the benzene (B151609) ring of the benzothiophene system. Predictive models can help to determine the most likely sites for electrophilic substitution, nucleophilic substitution, or metal-catalyzed coupling reactions.

For example, computational models based on density functional theory (DFT) can be used to calculate the Fukui functions or local softness indices for each atom in this compound. These reactivity indices indicate the propensity of each atomic site to react with electrophiles, nucleophiles, or radicals. Such an analysis would likely predict that the bromine atom at position 3 could be a site for metal-catalyzed cross-coupling reactions, a common strategy for the derivatization of benzothiophenes. organic-chemistry.org

Furthermore, predictive models can be developed to estimate the outcomes of specific derivatization reactions. For instance, a model could be trained on a dataset of known benzothiophene reactions to predict the yield of a Suzuki or Stille coupling reaction at the 3-position of this compound with various boronic acids or organostannanes. These models often incorporate descriptors related to the reactants, catalysts, and reaction conditions.

The derivatization potential is crucial for the development of new bioactive molecules, as minor structural modifications can lead to significant changes in biological activity. nih.govnih.gov Predictive modeling can guide the synthesis of a library of derivatives of this compound with a higher probability of possessing desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions.

Conformational Analysis

While the benzothiophene core of this compound is largely planar and rigid, the methoxy group at the 7-position possesses rotational freedom around the C-O bond. Conformational analysis of this compound would focus on the orientation of this methoxy group relative to the benzothiophene ring.

Studies on related aroyl derivatives of benzothiophene have shown that the orientation of substituents can be influenced by both steric and electronic factors. rsc.org In the case of this compound, the interaction between the methoxy group and the adjacent hydrogen atom on the benzene ring, as well as any long-range interactions with the bromine atom, would determine the preferred conformation.

Intermolecular Interactions

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can provide a detailed picture of these intermolecular interactions.

For example, a simulation of this compound in a box of water molecules could reveal the formation of hydrogen bonds between the methoxy oxygen and water hydrogens. Similarly, a simulation of the crystalline state could show how π-π stacking and C-H···π interactions contribute to the stability of the crystal structure. researchgate.netias.ac.in Understanding these intermolecular forces is crucial for predicting properties such as solubility, melting point, and crystal morphology. The study of intermolecular interactions is also fundamental to understanding how the molecule might bind to a biological receptor.

Advanced Research Applications of 3 Bromo 7 Methoxy 1 Benzothiophene As a Synthetic Scaffold

Design and Synthesis of Complex Organic Molecules

The strategic placement of the bromine atom on the electron-rich benzothiophene (B83047) ring system makes 3-Bromo-7-methoxy-1-benzothiophene an exceptional precursor for building sophisticated molecular architectures through transition-metal-catalyzed cross-coupling reactions.

Role as a Privileged Scaffold in Heterocyclic Synthesis

The benzo[b]thiophene nucleus is a ubiquitous and important structure in the fields of pharmaceutical and materials chemistry. chemistryviews.orgresearchgate.net Its rigid, planar geometry and electron-rich nature make it a "privileged scaffold"—a molecular framework that is capable of providing ligands that bind to a variety of biological targets. This compound acts as an exemplary starting point for elaborating this core structure. The bromine at the C3 position is readily displaced or engaged in coupling reactions to append other heterocyclic systems or functional groups, generating libraries of novel compounds.

Palladium-catalyzed reactions are particularly prominent in the functionalization of this scaffold. For instance, the Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a widely used method for creating carbon-carbon bonds under mild conditions. researchgate.netlibretexts.orgtcichemicals.com This reaction allows for the direct attachment of various aryl, heteroaryl, or alkyl groups to the C3 position of the benzothiophene core. Similarly, the Heck reaction, which couples the aryl bromide with an alkene, provides a powerful tool for introducing vinyl substituents, which can be further modified. organic-chemistry.orgyoutube.com These methods enable the fusion or linkage of the benzothiophene scaffold to other rings, leading to the formation of complex, multi-heterocyclic systems. nih.gov

Synthesis of Multi-Substituted and Polycyclic Benzothiophene Derivatives

The bromine atom on this compound is a linchpin for creating multi-substituted and polycyclic derivatives. Transition-metal-catalyzed cross-coupling reactions provide a direct pathway to introduce molecular complexity. The choice of catalyst, ligands, and reaction partners allows for precise control over the final structure.

The Suzuki-Miyaura cross-coupling is a robust method for this purpose, compatible with a wide range of functional groups. nih.govresearchgate.net By reacting 3-bromobenzothiophene analogues with various boronic acids or esters, a diverse array of aryl or heteroaryl substituents can be installed at the 3-position. The Heck reaction is another cornerstone technique, enabling the vinylation of the C3 position with various alkenes. organic-chemistry.orgthieme-connect.denih.gov This not only adds a substituent but also introduces a reactive alkene moiety for further synthetic transformations. youtube.com

Beyond simple substitution, these methods facilitate the construction of extended, fused-ring systems known as polycyclic aromatic hydrocarbons (PAHs). researchgate.net For example, intramolecular Heck reactions can be designed to form new rings, and sequential cross-coupling strategies can build up complex aromatic architectures. youtube.comresearchgate.netrsc.org The Bradsher reaction is another classic method used to access naphthothiophene derivatives, which are linear sulfur-containing PAHs. researchgate.net

Reaction TypeCatalyst/ReagentsFunctionReference
Suzuki-Miyaura CouplingPalladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic Acid/EsterForms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond to introduce aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov
Heck CouplingPalladium Catalyst (e.g., Pd(OAc)₂), Base, AlkeneForms a new C-C bond by coupling the aryl bromide with an alkene, introducing a vinyl group. organic-chemistry.orgthieme-connect.de
Thiolation AnnulationCopper(I) Iodide (CuI), TMEDA, Sodium Sulfide (B99878)Used in the synthesis of the benzothiophene core itself from precursors like 2-bromo alkynylbenzenes. organic-chemistry.org
Bradsher CyclizationLewis Acid (e.g., BF₃·OEt₂)An acid-catalyzed cyclodehydration to form polycyclic aromatic systems. researchgate.net

Development of Advanced Materials with Benzothiophene Scaffolds

The inherent electronic properties and rigid planarity of the benzothiophene core make it an attractive component for advanced functional materials. By using this compound as a starting scaffold, chemists can synthesize novel materials with tailored optoelectronic and self-assembly characteristics.

Organic Semiconductors and Optoelectronic Materials Research

Benzothiophene derivatives, particularly those based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) structure, are at the forefront of organic semiconductor research. researchgate.netnih.gov These materials are valued for their high charge carrier mobility, thermal stability, and tunable electronic properties, making them ideal for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netgoogle.com

The synthesis of these advanced materials often relies on the strategic functionalization of a brominated benzothiophene precursor. Cross-coupling reactions, such as the Suzuki coupling, are employed to attach phenyl or other aromatic groups, which can enhance intermolecular π-π stacking and improve charge transport. rsc.org For example, 2,7-diphenyl BTBT (DPh-BTBT) and dialkyl-BTBT derivatives have demonstrated excellent performance in OFETs, with some exhibiting mobilities exceeding 1.0 cm²/V·s. nih.gov The presence of the bromine atom in precursors is critical for this "molecular engineering," allowing for the synthesis of derivatives with precisely controlled properties for high-performance electronic devices. researchgate.net

Supramolecular Assembly and Self-Organizing Systems

The performance of organic electronic materials is critically dependent on the molecular arrangement in the solid state. The ability of molecules to self-assemble into well-ordered structures, such as co-facial π-stacks, is essential for efficient charge transport. The benzothiophene scaffold provides a rigid core that can be decorated with various substituents to direct this self-assembly process.

Structural modifications to the BTBT core, for instance, have a profound influence on its intermolecular interactions and crystal packing. researchgate.net The introduction of side chains or modification of the core, such as through sulfur oxidation, can significantly alter how the molecules arrange themselves in the solid state. researchgate.net Researchers have also incorporated the BTBT unit into helical backbones, creating chiral semiconducting materials where the crystal packing is dominated by π–π stacking interactions. rsc.org These helical structures have been tested in OFETs, demonstrating how controlling the supramolecular arrangement through synthetic design can tune the material's electronic behavior. rsc.org

Derivative ClassKey Synthetic RouteApplicationNotable PropertyReference
Dialkyl-BTBTs (Cₙ-BTBTs)Suzuki or Stille CouplingSolution-Processed OFETsHigh solubility and mobility (>1.0 cm²/V·s) researchgate.netnih.gov
2,7-Diphenyl-BTBT (DPh-BTBT)Suzuki CouplingVapor-Deposited OFETsHigh mobility (up to 2.0 cm²/V·s) nih.gov
Helical BTBT DerivativesMulti-step synthesis involving coupling and cyclizationChiral Semiconductor Research, OFETsForms homochiral sheets with π-π stacking rsc.org
Oxidized BTBT DerivativesOxidation of BTBT coreFluorescent MaterialsEnhanced thermal stability and high quantum yields (>99%) researchgate.net

Precursor in Medicinal Chemistry Research (focused on synthetic strategies and scaffold design, excluding clinical, dosage, or safety data)

The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several pharmaceutical agents. nih.govwikipedia.org The compound this compound represents an ideal starting point for drug discovery programs, providing a template that can be systematically and efficiently modified. The synthetic utility of the bromo-substituent allows for the creation of large, diverse libraries of related compounds for biological screening.

Synthetic strategies often employ palladium-catalyzed cross-coupling reactions to explore the chemical space around the benzothiophene core. For example, a diversity-oriented synthesis approach can be used to generate multisubstituted benzothiophenes. nih.gov This strategy has been applied to the synthesis of precursors for molecules like raloxifene (B1678788) (an osteoporosis drug) and various tubulin polymerization inhibitors, which are of interest in oncology research. nih.gov By varying the coupling partners in reactions like the Suzuki-Miyaura or Heck couplings, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target. This scaffold-based approach is a powerful engine for the discovery of new bioactive compounds. nih.gov

Strategies for Analogue Synthesis and Structural Modification

The bromine atom at the C-3 position of this compound is a key functional group that enables extensive structural diversification. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. benthamdirect.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are the most prevalent methods for modifying the this compound scaffold. researchgate.net

Sonogashira Coupling: This reaction is a powerful tool for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov The resulting 3-alkynyl-7-methoxy-1-benzothiophene derivatives are valuable intermediates for creating more complex heterocyclic systems or can be explored as final products in their own right. The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzothiophene with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for creating a new carbon-carbon bond, attaching various aryl or heteroaryl groups to the C-3 position. These Suzuki-Miyaura reactions are noted for their high selectivity and activity. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary or secondary amines at the 3-position. This is particularly important in medicinal chemistry, as the introduction of nitrogen-containing functional groups can significantly impact a molecule's pharmacological properties.

The strategic application of these coupling reactions allows for the systematic generation of libraries of 3-substituted-7-methoxy-1-benzothiophene analogues. The reactivity of the C-Br bond makes it a prime target for initial modifications, creating a platform for further synthetic exploration. beilstein-journals.org

Table 1: Key Cross-Coupling Reactions for Modifying this compound
Reaction NameCoupling PartnerBond FormedTypical Catalysts/ReagentsSignificance
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine baseIntroduces alkynyl moieties for further cyclization or as key structural elements. wikipedia.orglibretexts.org
Suzuki-Miyaura CouplingOrganoboron CompoundC(sp²)-C(sp²)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)Attaches diverse aryl/heteroaryl groups, expanding chemical space. researchgate.net
Buchwald-Hartwig AminationAmine (R-NH₂)C(sp²)-NPd catalyst, Phosphine (B1218219) ligand, BaseIntroduces nitrogen-containing groups crucial for biological activity. researchgate.net

Structure-Reactivity Relationship Studies in Medicinal Chemistry Contexts

The benzothiophene scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Derivatives of this compound are actively investigated to understand how specific structural modifications influence their biological function, a field known as Structure-Activity Relationship (SAR) studies. nih.gov

The general strategy involves synthesizing a series of analogues where the substituent at the 3-position is systematically varied, and the resulting compounds are tested for a specific biological activity. For instance, in the development of potential kinase inhibitors, different aryl or heteroaryl groups might be introduced via Suzuki coupling. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents can drastically alter the compound's ability to bind to the target protein.

Research has shown that benzothiophene derivatives can act as inhibitors of human monoamine oxidase (MAO), enzymes linked to neurodegenerative diseases. nih.gov In one study, a series of benzo[b]thiophen-3-ols were synthesized and evaluated as hMAO inhibitors. Molecular docking studies suggested that modifications to aryl substituents on the benzothiophene core could improve the inhibitory activity of this scaffold. nih.gov

Similarly, other studies have explored benzothiophene derivatives as anticancer agents. For example, novel benzo[b]thieno[2,3-c]quinolones, synthesized from substituted benzo[b]thiophene precursors, have demonstrated cytostatic activity against a range of malignant cell lines. acs.org These SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential toxicity. nih.gov

Table 2: Illustrative SAR Insights from Benzothiophene Derivatives
Scaffold/Derivative ClassTarget/ActivityKey Structural ModificationObserved SAR Trend
Benzo[b]thiophen-3-olsMonoamine Oxidase (MAO) InhibitionVariation of aryl substituentsThe nature and position of substituents on the aryl ring significantly influence MAO-B isoform selectivity and inhibitory potency. nih.gov
Benzo[b]thieno[2,3-c]quinolonesAnticancer (Cytostatic Activity)Alkylation with a 3-dimethylaminopropyl substituentCompounds with the substituent on the quinolone nitrogen showed higher antitumor activity than those with it on the amidic nitrogen. acs.org
Benzo[b]thiophene AcrylonitrilesAnticancerIntroduction of acrylonitrile (B1666552) groupNovel derivatives showed potent growth inhibition (GI₅₀) in the nanomolar range against cancer cell lines. rsc.org

Catalysis and Ligand Design Studies

While the primary application of this compound is as a scaffold for bioactive molecules, there is growing interest in its use for developing novel ligands for catalysis. The benzothiophene core can be functionalized with coordinating groups, such as phosphines, to create ligands that can bind to transition metals. nih.gov

The synthesis of such ligands often involves the initial displacement of the bromide at the 3-position. For example, a Grignard reagent could be formed, followed by reaction with a chlorophosphine to introduce a phosphine group. The resulting benzothienylphosphine can then act as a ligand for metals like palladium, rhodium, or manganese. acs.orgnih.gov

These bespoke ligands can offer unique steric and electronic properties to a metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations. For example, phosphine ligands are crucial in many cross-coupling reactions, and tailoring the ligand structure is a key strategy for catalyst development. nih.govnih.gov While specific studies focusing solely on ligands derived from this compound are not widespread, the principles of ligand design using related bromo-heterocycles are well-established. The methoxy (B1213986) group on the benzothiophene backbone can electronically tune the properties of the phosphine ligand, which in turn influences the performance of the metal catalyst.

The development of new catalytic systems is a fundamental area of chemical research, and the use of versatile scaffolds like this compound provides a platform for creating novel ligands with tailored properties for specific catalytic applications. acs.org

Q & A

Q. Basic

  • Bromine : Participates in Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
  • Methoxy group : Electron-donating effect stabilizes intermediates and directs electrophilic attack.
  • Benzothiophene core : Aromaticity and sulfur atom influence π-π stacking and redox properties .

How do solvent polarity and temperature affect substitution reactions of this compound?

Q. Advanced

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity, favoring SNAr mechanisms.
  • Low temperatures : Suppress side reactions (e.g., elimination) in kinetically controlled pathways.
  • High-throughput screening : Test solvent/temperature combinations to maximize yield and selectivity .

What are the common by-products formed during the synthesis of this compound?

Q. Basic

  • Debrominated products : Due to reductive side reactions.
  • Di-substituted derivatives : From over-bromination or incomplete protection of reactive sites.
  • Oxidation by-products : Sulfur oxidation to sulfoxides or sulfones under harsh conditions .

What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • DFT calculations : Map transition states and activation energies for coupling steps.
  • Machine learning models : Train on datasets (e.g., Reaxys) to predict reaction outcomes.
  • Molecular dynamics : Simulate solvent effects on reaction trajectories .

How does the methoxy group at the 7-position influence the electronic properties of the benzothiophene core?

Basic
The methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at the 3-position. This is confirmed by Hammett substituent constants (σ values) and UV-Vis spectral shifts in polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.